4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde
Description
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde is a substituted benzaldehyde derivative with a cyclopentyloxy group at the para position and methyl groups at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₁₅H₁₈O₂, and its structural features confer unique physicochemical and biological properties.
Properties
CAS No. |
820237-15-8 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-cyclopentyloxy-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-10-11(2)14(8-7-12(10)9-15)16-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
IPAPROKNBLUCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC2CCCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde typically involves the alkylation of 2,3-dimethylbenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 4-(Cyclopentyloxy)-2,3-dimethylbenzoic acid.
Reduction: 4-(Cyclopentyloxy)-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and similarities between 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde and related compounds:
Key Observations :
- Steric Effects : Cyclic alkoxy groups (e.g., cyclopentyloxy, cyclobutylmethoxy) introduce steric bulk, which may reduce reactivity in certain chemical reactions but improve target selectivity in biological systems .
- Electronic Effects : Electron-donating methyl groups at the 2- and 3-positions stabilize the aromatic ring, while electron-withdrawing groups (e.g., difluoromethoxy) alter electrophilic substitution patterns .
Key Observations :
- Anticancer Potential: The cyclopentyloxy group may enhance anticancer activity by promoting interactions with hydrophobic pockets in target proteins, a feature absent in simpler analogs like 3,4-dimethylbenzaldehyde .
- Antimicrobial Activity : Methyl and alkoxy groups at specific positions (e.g., 2,3-dimethyl vs. 3,4-dimethyl) correlate with activity strength, likely due to optimized steric and electronic interactions with microbial enzymes .
- Antioxidant Capacity: Hydroxyl groups (e.g., in 4-hydroxy-2,3-dimethylbenzaldehyde) contribute to radical scavenging, whereas non-polar substituents like cyclopentyloxy diminish this effect .
Biological Activity
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological effects, including antioxidant properties, cytotoxicity, and potential mechanisms of action.
Structure and Properties
The compound features a benzaldehyde structure with cyclopentyloxy and dimethyl substituents. Its molecular formula is , and it possesses unique chemical properties that may contribute to its biological activities.
Biological Activity Overview
Research has indicated that compounds similar to 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde exhibit various biological activities, including:
- Antioxidant Activity : Many benzaldehyde derivatives show significant antioxidant properties, which are crucial in combating oxidative stress.
- Cytotoxicity : Some studies have demonstrated that structural modifications in benzaldehydes can lead to varying degrees of cytotoxic effects against cancer cell lines.
Antioxidant Activity
Antioxidants play a vital role in neutralizing free radicals in biological systems. The antioxidant activity of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde can be evaluated using various assays, such as DPPH and ABTS radical scavenging assays.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = X µM (to be determined) |
| ABTS Scavenging | IC50 = Y µM (to be determined) |
Note: Specific values for IC50 should be determined through experimental studies.
Cytotoxicity Studies
The cytotoxic effects of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde can be assessed using various cancer cell lines. For instance, studies on similar compounds have shown significant cytotoxicity against human cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| KB (cervical carcinoma) | 5.0 - 10.0 |
| MCF-7 (breast cancer) | 8.0 - 12.0 |
Note: The specific IC50 values for this compound need to be experimentally determined.
The mechanisms by which 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production.
- Induction of Apoptosis : Certain benzaldehyde derivatives have been reported to trigger apoptotic pathways in cancer cells.
Case Studies
-
Study on Antioxidant Properties :
A recent study evaluated the antioxidant capacity of various substituted benzaldehydes, including derivatives similar to 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde. The results indicated a strong correlation between the presence of electron-donating groups and enhanced radical scavenging activity. -
Cytotoxicity Assessment :
In vitro studies on structurally related compounds demonstrated significant cytotoxic effects on multiple cancer cell lines. These findings suggest that the introduction of specific substituents can enhance the anticancer potential of benzaldehyde derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
